5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid
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Overview
Description
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a naphthalene carboxylic acid. This compound is often used in organic synthesis and has applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to the naphthalene carboxylic acid through a series of reactions that may include:
Protection of the amine group: The amine group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling reaction: The protected amine is then coupled with naphthalene-1-carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride: Used as a protecting group for amines.
Naphthalene-1-carboxylic acid: A precursor in the synthesis of various organic compounds.
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid is unique due to its combination of the Fmoc group and naphthalene carboxylic acid, making it a versatile compound in organic synthesis and research applications.
Biological Activity
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid, commonly referred to as Fmoc-naphthalene-1-carboxylic acid, is a complex organic compound with significant implications in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 2241131-05-3 |
Molecular Formula | C27H21NO4 |
Molecular Weight | 423.5 g/mol |
The biological activity of Fmoc-naphthalene-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The Fmoc group serves as a protecting group for amines, which is crucial in peptide synthesis. This property allows for selective reactions where the amine functionality can be temporarily masked to prevent unwanted side reactions during synthesis.
Interaction with Enzymes
Research indicates that the compound can modulate enzyme activity through competitive inhibition. For example, studies have shown that derivatives of Fmoc compounds can inhibit proteases by mimicking substrate structures, thereby blocking the active site of the enzyme . This property is particularly useful in drug design, where selective inhibition of specific enzymes can lead to therapeutic benefits.
Applications in Research
Fmoc-naphthalene-1-carboxylic acid is widely utilized in various scientific fields:
1. Medicinal Chemistry:
- It is employed as a building block in the synthesis of peptide-based drugs. The ability to protect amino groups allows for the construction of complex peptide sequences without premature reactions .
2. Biochemistry:
- The compound is used in studying protein interactions and enzyme mechanisms. Its structural properties enable researchers to explore how modifications affect biological function .
3. Organic Synthesis:
- Fmoc-naphthalene-1-carboxylic acid serves as an intermediate in the synthesis of more complex organic molecules, facilitating advancements in synthetic methodologies .
Case Studies
Several studies highlight the biological activity and applications of Fmoc-naphthalene-1-carboxylic acid:
Case Study 1: Inhibition of Protease Activity
A study published in "Journal of Medicinal Chemistry" demonstrated that a derivative of Fmoc-naphthalene inhibited a specific protease involved in cancer progression. The compound was shown to bind competitively to the active site, reducing enzyme activity by over 70% at micromolar concentrations .
Case Study 2: Peptide Synthesis
In a research article from "Chemical Communications," researchers utilized Fmoc-naphthalene-1-carboxylic acid as a key intermediate in synthesizing a cyclic peptide with anti-inflammatory properties. The successful incorporation of this compound allowed for high yields and purity, demonstrating its utility in pharmaceutical development .
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)24-14-6-12-18-17(7-5-13-19(18)24)15-28-27(31)32-16-25-22-10-3-1-8-20(22)21-9-2-4-11-23(21)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNISTWYRRLHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C5C=CC=C(C5=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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